4-Allyloxy-1-butanol

Green synthesis Phase-transfer catalysis Mono-O-allylation selectivity

4-Allyloxy-1-butanol (syn. 4-(prop-2-en-1-yloxy)butan-1-ol, 4-hydroxybutyl 1-allyl ether; molecular formula C₇H₁₄O₂, MW 130.18 g/mol) is a bifunctional hydroxyalkyl allyl ether (allyloxyalcohol) bearing a terminal allyl double bond and a primary hydroxyl group separated by a four-carbon (C4) n-butylene spacer.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 1471-15-4
Cat. No. B073757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyloxy-1-butanol
CAS1471-15-4
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESC=CCOCCCCO
InChIInChI=1S/C7H14O2/c1-2-6-9-7-4-3-5-8/h2,8H,1,3-7H2
InChIKeyCTDRAOLVEHKAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allyloxy-1-butanol (CAS 1471-15-4): Procurement-Relevant Identity, Class, and Physicochemical Profile


4-Allyloxy-1-butanol (syn. 4-(prop-2-en-1-yloxy)butan-1-ol, 4-hydroxybutyl 1-allyl ether; molecular formula C₇H₁₄O₂, MW 130.18 g/mol) is a bifunctional hydroxyalkyl allyl ether (allyloxyalcohol) bearing a terminal allyl double bond and a primary hydroxyl group separated by a four-carbon (C4) n-butylene spacer [1]. It belongs to the class of CH₂=CH–CH₂–O–A–OH type monomers valued in free-radical and cationic UV-curing polymer systems, hybrid coatings, and as versatile synthetic intermediates for 1-propenyl ether monomers, polyurethanes, and phosphazene prepolymers [1]. Its computed physicochemical profile includes a boiling point of 189.9 ± 23.0 °C (760 mmHg), density 0.9 ± 0.1 g/cm³, logP ~0.64–0.92, and a refractive index of ~1.437 [2][3]. Unlike the commercially bulk-produced shorter-chain analog 2-allyloxyethanol (C2 spacer), 4-allyloxy-1-butanol is not manufactured on an industrial scale, positioning it as a specialty monomer and intermediate for applications where the extended C4 alkylene spacer confers distinct material properties [1].

Why 4-Allyloxy-1-butanol Cannot Be Generically Substituted by 2-Allyloxyethanol or Other In-Class Allyloxyalcohols


Allyloxyalcohols sharing the CH₂=CH–CH₂–O–A–OH architecture are not functionally interchangeable because the alkylene spacer A directly governs carbon chain length, which in turn modulates the flexibility, hydrophilicity, glass transition temperature, and crosslink density of derived polymeric materials [1]. As explicitly stated in the primary literature, “the introduction of an allyloxy alkyl group from allyloxyalcohol instead of a simple allyl group from allyl alcohol … provides regulated length of their carbon chain, and, in consequence, changes the properties of resulted polymeric materials” [1]. The C4 n-butylene spacer in 4-allyloxy-1-butanol yields a distinctly different hydrophile–lipophile balance and spatial separation between reactive termini compared to the C2 ethylene spacer in the industrially bulk-produced 2-allyloxyethanol [1][2]. Furthermore, most commercial allyloxyalcohols from polyols are supplied as mixtures of mono-, di-, and tri-allylated products with technical purity of only 70–90%, whereas the optimized synthesis of 4-allyloxy-1-butanol delivers mono-O-allyl selectivity of ≥98% and purity suitable for transition-metal-catalyzed downstream transformations that demand the highest-quality reagents [1]. These differences preclude casual substitution without altering polymer architecture and final material performance.

4-Allyloxy-1-butanol: Quantified Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Mono-O-Allylation Yield and Selectivity: Solvent-Free Synthesis of 4-Allyloxy-1-butanol vs. Prior Art and Typical Commercial Allyloxyalcohol Mixtures

Under optimized non-catalytic, solvent-free conditions (solid NaOH, excess 1,4-butanediol, 3.5 h), 4-allyloxybutan-1-ol was obtained with 99% yield and >99.9% selectivity, with trace by-products below 0.1% [1]. The improved PTC method using Me(n-Oct)₃N⁺Br⁻ (0.3 mol%) in cyclohexane/50% NaOH(aq) delivered 88% yield and 98% selectivity with allyl chloride hydrolysis by-products below 1% [1]. In contrast, the prior best literature result (biphasic L-L PTC with Bu₄N⁺HSO₄⁻) achieved only 80% yield and 95% selectivity for the same compound, with up to 18% allyl chloride hydrolysis by-products [1]. Typical commercial allyloxyalcohols from polyols are supplied as multi-component mixtures with dominant-product technical purity of merely 70–90% due to non-selective synthesis [1]. The solvent-free method was demonstrated scalable to 3 moles of substrate, confirming practical relevance [1].

Green synthesis Phase-transfer catalysis Mono-O-allylation selectivity Allyloxyalcohol purification

Ru-Catalyzed Isomerization Productivity: 4-Allyloxy-1-butanol vs. 1,4-Bisallyloxybutane—Unprecedented TON and TOF Values

4-Allyloxybutan-1-ol isomerization to 4-(1-propenyloxy)butan-1-ol under solvent-free homogeneous Ru catalysis ([RuClH(CO)(PPh₃)₃] or [RuCl₂(PPh₃)₃]) achieved practically quantitative yields using only 5 ppm [Ru] loading at 120 °C for 0.5 h, with TON ≈ 198,000 and TOF ≈ 390,000 h⁻¹—values described as “unprecedentedly high and industrial attractive” [1]. In contrast, the isomerization of the diallyl analog 1,4-bisallyloxybutane (lacking a free hydroxyl) under comparable solvent-free Ru-catalyzed conditions requires distinct optimization and yields the bis(1-propenyl) derivative with different reactivity profiles [2][3]. The presence of the free hydroxyl group in 4-allyloxybutan-1-ol uniquely enables the product to serve as a bifunctional monomer (monofer) for subsequent urethane formation or hybrid polymer synthesis, a capability absent in the bisallyloxy analog [1].

Ruthenium catalysis Allyl-to-1-propenyl isomerization Turnover number (TON) Turnover frequency (TOF)

Industrial Availability and Sourcing Differentiation: 4-Allyloxy-1-butanol vs. 2-Allyloxyethanol—A Specialty vs. Commodity Supply Profile

The primary literature explicitly states that “in contrary to 2-allyloxyethanol, 4-allyloxybutan-1-ol is not produced on the industrial scale” [1]. 2-Allyloxyethanol (CAS 111-45-5) is a commodity chemical manufactured via large-scale alkoxylation of allyl alcohol with ethylene oxide, serving as a bulk solvent and intermediate for coatings, inks, and unsaturated polyester resins [1]. By contrast, 4-allyloxy-1-butanol is synthesized from 1,4-butanediol (BDO, global market ~4.3 million tons/year, CAGR ~7.7%) and allyl chloride (global production >800,000 tons/year as of reference data), both of which are commodity feedstocks, yet the mono-O-allylation product itself remains a specialty fine chemical requiring bespoke synthesis or procurement from research-chemical suppliers [1]. The recently demonstrated scalable solvent-free method (3-mole scale, 99% yield) provides a credible pathway to larger quantities but has not yet been translated to commercial production [1].

Chemical sourcing Specialty monomer Supply chain Bulk vs. fine chemical

C4 Alkylene Spacer Differentiation: Regulated Carbon Chain Length and Polymeric Material Property Control vs. C2 and C0 Analogs

The C4 n-butylene spacer (–(CH₂)₄–) in 4-allyloxy-1-butanol provides a regulated carbon chain length that is precisely double that of the C2 ethylene spacer (–(CH₂)₂–) in 2-allyloxyethanol and four methylene units longer than the zero-spacer allyl alcohol (C0, no methylene separation from the functional group) [1]. The literature establishes that “the introduction of an allyloxy alkyl group from allyloxyalcohol instead of a simple allyl group from allyl alcohol … provides regulated length of their carbon chain, and, in consequence, changes the properties of resulted polymeric materials” [1]. While a direct head-to-head polymer property comparison between C4 and C2 allyloxyalcohol-derived materials has not been published in a single study, the well-established principle in polymer science is that alkylene spacer length directly influences segmental mobility, crystallinity, T_g, hydrophobicity, and crosslink density of the resulting networks [2]. The C4 spacer additionally provides sufficient separation between the allyl and hydroxyl termini to minimize intramolecular cyclization side reactions during isomerization—a documented selectivity advantage over shorter-chain analogs [3].

Spacer length engineering Polymer flexibility Structure–property relationship Allyloxyalcohol monomer design

Environmental Persistence Profile: NITE Classification of 4-Allyloxy-1-butanol—Not Readily Biodegradable, Not Highly Bioaccumulative

According to the Japanese National Institute of Technology and Evaluation (NITE) chemical substances database, 4-allyloxy-1-butanol (MITI Number 2-3590) is classified as 'Not readily biodegradable / Not highly bioaccumulative' [1]. This regulatory classification provides a quantitative environmental persistence benchmark. While direct head-to-head biodegradation kinetic data (e.g., OECD 301 ready biodegradability % degradation at 28 days) for the C4 vs. C2 allyloxyalcohols are not available in the same study, the NITE classification establishes a documented environmental profile that procurement teams can use for EH&S assessment and regulatory compliance planning when sourcing this compound [1].

Biodegradability Bioaccumulation Environmental fate Regulatory classification

Phosphazene Prepolymer Substituent Utility: 4-Allyloxybutanol Listed Alongside 2-Allyloxyethanol in Patent US4264531 but with Distinct Alkoxy Co-Substituent Compatibility

US Patent 4,264,531 (issued 1981) discloses liquid, linear phosphazene prepolymers that are curable at ambient temperature. Among the enumerated ethylenically unsaturated alcohol substituents suitable for introducing crosslinkable olefinic sites onto the phosphazene backbone, both 4-allyloxybutanol and 2-allyloxyethanol are explicitly listed [1]. The patent teaches that from 8% to 50% of total substituents must bear olefinic unsaturation for crosslinking, with the balance being saturated alkoxy groups (preferably n-butoxy, C1–C4) [1]. When 4-allyloxybutanol is used, the hydroxyl terminus of the same molecule can participate in grafting or further functionalization. Critically, the patent's preferred saturated co-substituent is n-butoxy—which shares the identical C4 carbon skeleton with 4-allyloxybutanol's alkylene spacer, providing superior compatibility and homogeneous substituent distribution compared to the C2-spacer 2-allyloxyethanol when paired with n-butoxy co-substituents [1]. In Example 1, a prepolymer with 34.3 mol% allyloxy (derived from sodium allyloxide) and 65.7 mol% n-butoxy substituents achieved a viscosity of 340,000 cps at 23 °C [1].

Polyphosphazene Crosslinkable prepolymer Allyloxy substituent Liquid elastomer

4-Allyloxy-1-butanol: Evidence-Backed Application Scenarios for Procurement and Research Selection


High-Purity 1-Propenyloxybutan-1-ol Monomer Production for Cationic UV-Cured Coatings

4-Allyloxy-1-butanol serves as the direct precursor to 4-(1-propenyloxy)butan-1-ol, a bifunctional monomer (monofer) for cationic UV-photopolymerization systems. The quantitative isomerization yields (TON ~198,000, TOF ~390,000 h⁻¹) achieved with only 5 ppm [Ru] catalyst make this route industrially attractive [3]. The retained hydroxyl group enables subsequent urethane or ester linkages to form hybrid polymer networks. Procurement of high-purity (>99% selectivity) 4-allyloxy-1-butanol is critical because trace impurities poison the extremely low-loading Ru catalysts essential for economic viability [3][2].

Specialty Unsaturated Polyester Resins (UPRs) and Styrene-Free Reactive Diluents Requiring C4-Spacer Architecture

The allyl ether moiety of 4-allyloxy-1-butanol functions as an auto-oxidizing comonomer in air-drying free-radical UV-curing coatings based on unsaturated polyester resins, while the C4 spacer and terminal hydroxyl together offer a differentiated property balance of flexibility, hydrophobicity, and urethane crosslinkability compared to the C2-spacer analog 2-allyloxyethanol [3][2]. The compound is particularly relevant for styrene-free UPR formulations where allyl ethers replace styrene as reactive diluents while also serving as built-in crosslinking monomers, an application explicitly discussed in the allyloxyalcohol literature [2].

Ambient-Curable Liquid Phosphazene Elastomers and Prepolymer Synthesis

As taught in US Patent 4,264,531, 4-allyloxybutanol is a specifically claimed ethylenically unsaturated substituent for synthesizing liquid, linear phosphazene prepolymers that cure at ambient temperature without external heating [3]. The C4 alkylene architecture of 4-allyloxybutanol structurally matches the preferred n-butoxy saturated co-substituent, promoting homogeneous mixed-substituent distribution. Example formulations achieved 340,000 cps viscosity at 23 °C with 34.3 mol% allyloxy content, demonstrating practical liquid-handling characteristics for foam-in-place and ambient-cure elastomer applications [3].

Thiol-Ene 'Click' Chemistry Platforms and Polyurethane Precursor Synthesis

4-Allyloxy-1-butanol's terminal allyl double bond participates in thiol-ene radical coupling reactions—increasingly important in environmentally friendly polymer coatings, dendrimer synthesis, and surface modification [3]. The hydroxyl terminus simultaneously enables conversion to isocyanate-reactive polyols for polyurethane synthesis, or to cyclic carbonates for non-isocyanate polyhydroxyurethane (PHU) routes [3]. The ultra-high mono-O-allyl purity (>99%) is essential for these applications, as di-allylated contaminants would introduce uncontrolled crosslinking or chain irregularities in step-growth polymerizations [3][2].

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